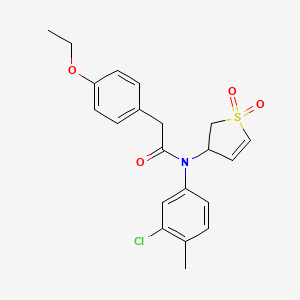
(E)-1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Übersicht
Beschreibung
(E)-1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one is a chemical compound that belongs to the family of chalcones. It possesses various biological activities, including anti-inflammatory, anti-tumor, anti-microbial, and anti-viral properties. Due to its potential therapeutic applications, there has been a growing interest in the synthesis and study of this compound.
Wirkmechanismus
The mechanism of action of (E)-1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one is not fully understood. However, it has been suggested that its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. Its anti-tumor properties may be due to its ability to induce apoptosis and inhibit the proliferation of cancer cells. Its anti-microbial and anti-viral properties may be due to its ability to disrupt the cell membrane of the microorganisms and viruses.
Biochemical and Physiological Effects:
(E)-1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of various genes involved in inflammation and cancer. Additionally, it has been shown to induce the expression of caspase-3, which is an enzyme involved in the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one in lab experiments include its low toxicity and high potency. However, its limitations include its poor solubility in water, which may limit its use in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions for the study of (E)-1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one. These include the development of more efficient synthesis methods, the study of its mechanism of action in more detail, and the evaluation of its potential therapeutic applications in preclinical and clinical studies. Additionally, the development of novel derivatives of (E)-1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one may lead to the discovery of compounds with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
(E)-1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. It also possesses anti-tumor properties, which make it a potential candidate for the treatment of various types of cancer, including breast cancer and lung cancer. Additionally, it has been shown to possess anti-microbial and anti-viral properties, which make it a potential candidate for the treatment of various infectious diseases.
Eigenschaften
IUPAC Name |
(E)-1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO/c1-12-6-7-13(2)16(10-12)17(19)9-8-14-4-3-5-15(18)11-14/h3-11H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDNAYOICGHTBT-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C=CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)/C=C/C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3408044.png)
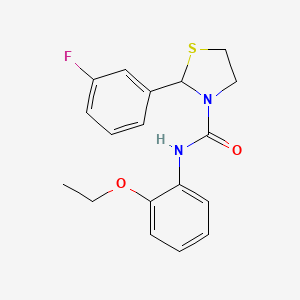
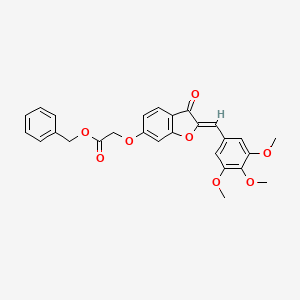
![(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3408071.png)
![3-(4-(ethoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3408074.png)
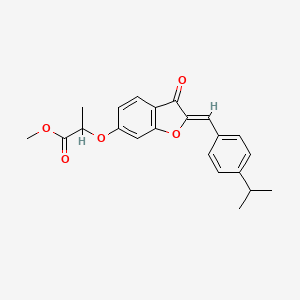
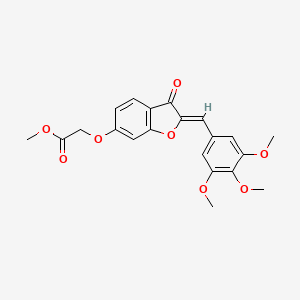

![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B3408105.png)

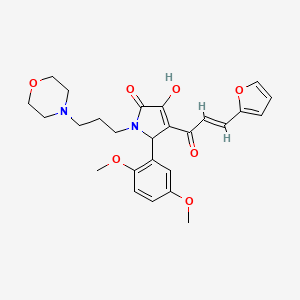
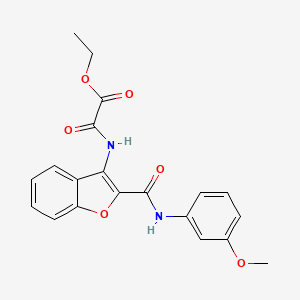
![1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B3408149.png)
